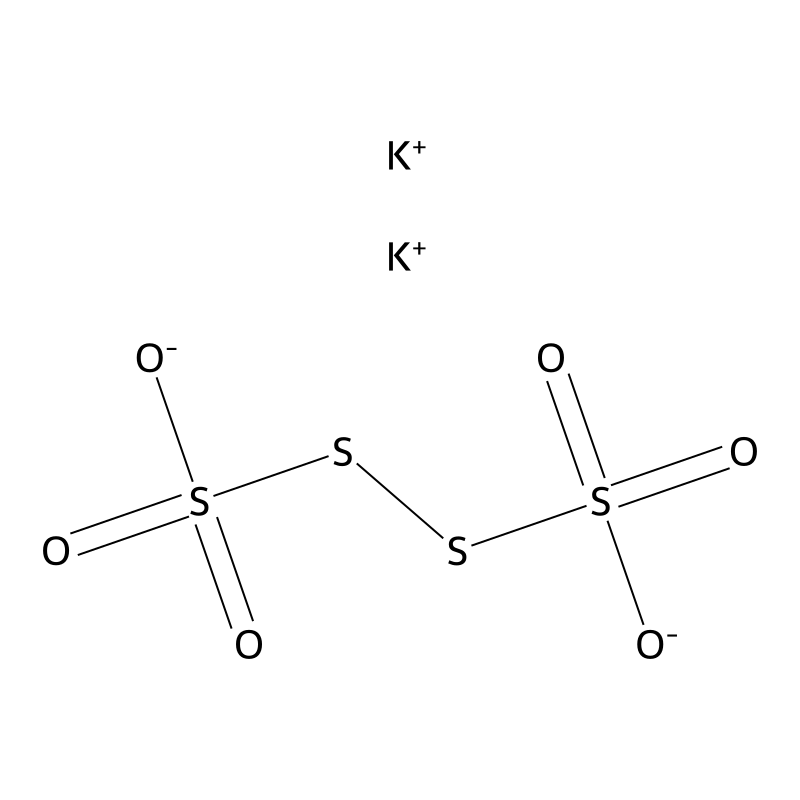Potassium tetrathionate

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Microbiology:
- Growth medium: Potassium tetrathionate is a key component of Tetrathionate Broth (TTB), a selective enrichment broth used to isolate and identify specific types of Salmonella bacteria. These bacteria utilize tetrathionate as an energy source during their growth, allowing for their differentiation from other organisms. Source: [National Institutes of Health: )]
- Metabolic studies: Researchers use potassium tetrathionate to study the metabolic pathways of certain bacteria like Acidithiobacillus caldus. This bacterium can utilize tetrathionate as an energy source, and research explores the mechanisms involved in this process. Source: [Potassium tetrathionate 13932-13-3: ]
Environmental Science:
- Heavy metal adsorption: Studies investigate the potential of potassium tetrathionate to remove heavy metals like lead from contaminated water. Research explores its effectiveness in comparison to other sulfur-based compounds, considering factors like adsorption capacity and environmental impact. Source: [Adsorption competition of lead and sulfur on nickel in acidic aqueous media: ]
Other Applications:
Potassium tetrathionate is an inorganic compound with the chemical formula and a molecular weight of approximately 302.45 g/mol. It consists of two potassium ions and one tetrathionate ion, which is a sulfur-containing anion. The tetrathionate ion can be represented as , indicating a structure that includes four sulfur atoms and six oxygen atoms. This compound typically appears as a white to beige powder and is known for its strong reducing properties, making it useful in various chemical applications .
This reaction illustrates the conversion of tetrathionate to thiosulfate ions, highlighting its role in sulfur chemistry. Additionally, potassium tetrathionate can be synthesized through the reaction of sulfur dichloride with sulfurous acid, followed by neutralization with potassium hydroxide:
This synthesis method emphasizes the compound's formation from simpler sulfur compounds .
The synthesis of potassium tetrathionate can be achieved through several methods:
- Reaction of Sulfur Dichloride with Sulfurous Acid: This method involves reacting sulfur dichloride with sulfurous acid, followed by neutralization with potassium hydroxide.
- Direct Combination of Elements: Another method involves the direct combination of elemental sulfur and potassium hydroxide under controlled conditions to yield potassium tetrathionate.
- Electrochemical Methods: Recent studies have explored electrochemical synthesis routes that utilize electrolysis of sulfate solutions to produce tetrathionate salts .
Potassium tetrathionate has several applications across different fields:
- Analytical Chemistry: It is used as a reagent in titrations and redox reactions.
- Microbiology: The compound serves as a selective agent for isolating certain bacteria in culture media.
- Disinfectant: Due to its strong reducing properties, it has potential applications as a disinfectant in various industrial processes .
- Chemical Synthesis: It is utilized in organic synthesis as a source of sulfur in various reactions.
Interaction studies involving potassium tetrathionate primarily focus on its reactivity with other chemical species. Its ability to act as a reducing agent allows it to interact with oxidizing agents effectively. For example, studies have shown that it can reduce metal ions such as silver and copper, leading to the precipitation of metallic forms from their respective solutions. Additionally, research into its interactions with biological systems suggests potential roles in microbial metabolism and biogeochemical cycling .
Potassium tetrathionate shares similarities with several other sulfur-containing compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Potassium thiosulfate | Used extensively in photography and analytical chemistry. | |
| Sodium tetrathionate | Similar structure but different cation; used in biochemical assays. | |
| Sodium thiosulfate | Commonly used as a reducing agent and in medical applications. |
Uniqueness of Potassium Tetrathionate
Potassium tetrathionate is unique due to its specific tetrathionate ion structure, which allows it to participate in distinct redox reactions not typically observed with thiosulfate or other related compounds. Its application as a selective agent in microbiology further distinguishes it from similar compounds, making it valuable for specific biotechnological applications .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant








